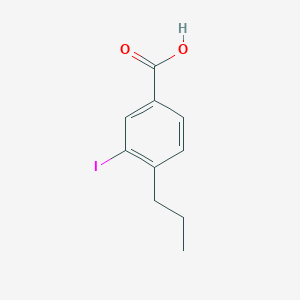

3-Iodo-4-propylbenzoic acid

Description

3-Iodo-4-propylbenzoic acid is a halogenated benzoic acid derivative featuring an iodine atom at the 3-position and a linear propyl group (-C₃H₇) at the 4-position of the aromatic ring. Its molecular formula is inferred to be C₁₀H₁₁IO₂, with a molecular weight of approximately 290.1 g/mol based on structural analogs like 3-iodo-4-isopropylbenzoic acid (MW: 290.1 g/mol) .

Properties

IUPAC Name |

3-iodo-4-propylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-2-3-7-4-5-8(10(12)13)6-9(7)11/h4-6H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRTYBSOECZTOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(C=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660918 | |

| Record name | 3-Iodo-4-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131588-03-8 | |

| Record name | 3-Iodo-4-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-propylbenzoic acid can be achieved through several methods. One common approach involves the iodination of 4-propylbenzoic acid. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. Another method involves the Suzuki-Miyaura coupling reaction, where 4-propylbenzoic acid is coupled with an appropriate iodoarene using a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-propylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of carboxylate salts.

Reduction: Formation of 3-iodo-4-propylbenzyl alcohol.

Scientific Research Applications

3-Iodo-4-propylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-4-propylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with cell surface receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-iodo-4-propylbenzoic acid are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of this compound and Analogous Compounds

*Note: lists the formula as C₁₀H₁₁IO₃, but this likely contains a typo; the correct formula for the isopropyl analog should be C₁₀H₁₁IO₂.

Substituent Effects on Reactivity and Solubility

- Iodo vs. Borono Groups: The iodine atom in this compound facilitates halogen bonding and cross-coupling reactions, whereas the borono group in 3-borono-4-methylbenzoic acid enables Suzuki-Miyaura reactions .

- Propyl vs.

- Alkyl vs. Alkoxy Substituents : Propyl (alkyl) groups increase hydrophobicity, while methoxy or isopropoxy (ether) groups improve solubility in polar solvents due to oxygen’s electron-donating effects .

Biological Activity

3-Iodo-4-propylbenzoic acid, a derivative of benzoic acid, has garnered interest in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHIO

- Molecular Weight : 288.10 g/mol

- CAS Number : 536-66-3

Research indicates that this compound may act through various biological pathways, including:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes such as tyrosinase, which is involved in melanin production. This suggests potential applications in skin lightening and treatment of hyperpigmentation disorders .

- Antifungal Activity : Compounds within this class have demonstrated antifungal properties, making them candidates for treating fungal infections .

- Regulation of Protein Degradation Systems : Studies on benzoic acid derivatives suggest that they may enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, which are crucial for maintaining cellular homeostasis and could have implications in aging and cancer therapy .

Biological Activity Overview

Case Studies

-

Antifungal Efficacy :

A study evaluated the antifungal activity of various benzoic acid derivatives, including this compound. The results indicated significant inhibition against Candida albicans, with a minimum inhibitory concentration (MIC) comparable to established antifungal agents . -

Tyrosinase Inhibition :

In vitro assays demonstrated that this compound effectively inhibited tyrosinase activity, with IC50 values indicating its potential as a skin-whitening agent. This activity was attributed to the compound's structural characteristics which facilitate enzyme binding . -

Protein Degradation Pathways :

Research involving human foreskin fibroblasts showed that derivatives like this compound significantly enhanced the activity of proteasomal and lysosomal pathways. This suggests implications for age-related diseases where protein aggregation is a concern .

Q & A

Q. What are the standard synthetic routes for 3-Iodo-4-propylbenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves iodination of 4-propylbenzoic acid derivatives or coupling reactions (e.g., Suzuki-Miyaura) using iodinated precursors. Optimization includes:

- Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

- Temperature Control : Maintaining 80–100°C to balance reaction rate and side-product formation .

- Purification : Using column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization for purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (iodine and propyl groups) and aromatic proton splitting .

- HPLC-MS : Quantify purity and detect trace impurities; use C18 columns with acetonitrile/water mobile phases .

- Melting Point Analysis : Compare experimental values (e.g., ~270–273°C) to literature data for validation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .

- Light Sensitivity : Store samples in amber vials under UV/Vis light and track iodinated bond cleavage using FTIR .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound across studies be resolved?

- Methodological Answer :

- Cross-Validation : Replicate experiments using standardized protocols (e.g., NIST-referenced NMR settings) to rule out instrumental variability .

- Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous proton signals in crowded spectral regions .

Q. What strategies are effective for elucidating the reaction mechanism of this compound in Suzuki-Miyaura couplings?

- Methodological Answer :

- Kinetic Studies : Monitor intermediate formation via in situ IR spectroscopy to identify rate-determining steps .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to map energy barriers for oxidative addition and transmetallation steps .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Replace the iodine or propyl group with halogens/alkyl chains of varying lengths and assess bioactivity .

- QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with experimental data (e.g., enzyme inhibition) .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (catalyst loading, solvent polarity) and identify critical parameters .

- Process Analytical Technology (PAT) : Integrate real-time UV/Vis monitoring to adjust reaction conditions dynamically .

Q. How can environmental degradation pathways of this compound be studied to inform green chemistry practices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.